molecular formula C10H12N2O3S B1490564 2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid CAS No. 1344039-20-8

2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid

Cat. No. B1490564
CAS RN: 1344039-20-8
M. Wt: 240.28 g/mol
InChI Key: LYWNCSZRGOAWHN-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 1344039-20-8 . Its molecular weight is 241.29 and its IUPAC name is 3-((1H-1lambda3-thiazol-2-yl)carbamoyl)-2,2-dimethylcyclopropane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N2O3S/c1-10(2)5(6(10)8(14)15)7(13)12-9-11-3-4-16-9/h3-6,16H,1-2H3,(H,14,15)(H,11,12,13) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.29 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolo[2,1-b]thiazoles : Research has demonstrated the preparation of 5-Aroyl-2-(dimethylamino)methylidene-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acid esters and derivatives through a novel approach involving substituted acetonitriles and mercaptoacetic acid, leading to N-alkylation and further formylation to yield pyrrolo[2,1-b]thiazoles (Tverdokhlebov et al., 2003).

  • β-Oligopeptides Synthesis : Investigations into partially and fully protected, and unprotected β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid showcase the structural motifs and potential for unique secondary structures in peptide synthesis, highlighting the role of cyclopropanecarboxylic acid derivatives in advancing peptide chemistry (Abele et al., 1999).

  • Bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives : A study on cyclopropanecarboxylic acid derivatives, including 2,2-dimethyl variants, focused on their herbicidal and fungicidal activities, showcasing the compound's potential in agricultural applications (Tian et al., 2009).

  • Thiazoline-4-carboxylates and Cysteine Derivatives : Research into the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups has provided insights into novel compounds that mimic the structure of penicillamine, suggesting potential applications in medicinal chemistry (Nötzel et al., 2001).

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,2-dimethyl-3-(1,3-thiazol-2-ylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-10(2)5(6(10)8(14)15)7(13)12-9-11-3-4-16-9/h3-6H,1-2H3,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWNCSZRGOAWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)NC2=NC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
Reactant of Route 2
2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
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2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
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2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
Reactant of Route 5
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2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid
Reactant of Route 6
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2,2-Dimethyl-3-[(1,3-thiazol-2-ylamino)carbonyl]cyclopropanecarboxylic acid

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